(S)-1-Bromo-2-methylbutane

Catalog No.
S678953
CAS No.
534-00-9
M.F
C5H11B
M. Wt
151.04 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-1-Bromo-2-methylbutane

CAS Number

534-00-9

Product Name

(S)-1-Bromo-2-methylbutane

IUPAC Name

(2S)-1-bromo-2-methylbutane

Molecular Formula

C5H11B

Molecular Weight

151.04 g/mol

InChI

InChI=1S/C5H11Br/c1-3-5(2)4-6/h5H,3-4H2,1-2H3/t5-/m0/s1

InChI Key

XKVLZBNEPALHIO-YFKPBYRVSA-N

SMILES

CCC(C)CBr

Canonical SMILES

CCC(C)CBr

Isomeric SMILES

CC[C@H](C)CBr

Synthesis of Chiral Nematic Liquid Crystals

(S)-1-Bromo-2-methylbutane serves as a key precursor in the synthesis of chiral nematic liquid crystals (NLCs) []. These specialized materials exhibit unique optical properties and are crucial for various applications, including:

  • Display technology: Chiral NLCs form the basis of twisted nematic displays (TNDs), a type of liquid crystal display (LCD) commonly used in televisions, monitors, and other electronic devices [].
  • Optical filters: Chiral NLCs can be incorporated into optical filters to achieve specific light manipulation effects, such as circular polarization and wavelength separation [].

(S)-1-Bromo-2-methylbutane contributes to the desired chirality, meaning the non-mirror image property, essential for the functionality of these NLCs.

Optically Active Grignard Reagents

Another significant application of (S)-1-Bromo-2-methylbutane lies in the preparation of optically active Grignard reagents []. These organometallic compounds are powerful tools in organic synthesis, enabling the formation of carbon-carbon bonds with defined stereochemistry. The chirality of (S)-1-Bromo-2-methylbutane translates to the final product, allowing chemists to control the 3D arrangement of atoms in the synthesized molecules. This capability is crucial for developing various pharmaceuticals, agrochemicals, and other chiral compounds.

Beyond the mentioned applications, (S)-1-Bromo-2-methylbutane is also being explored in:

  • Biotechnology: As a precursor for hydrazones, which play a vital role in DNA sequencing and other areas of molecular biology [].
  • Conformational analysis: Studying the different conformations (shapes) of the molecule to understand the relationship between structure and properties in chiral systems [].

This compound is not naturally abundant and is typically synthesized in a laboratory setting for research purposes. (S)-1-Bromo-2-methylbutane finds significance in organic chemistry as a chiral building block for the synthesis of various complex molecules. Its specific stereochemistry allows researchers to control the chirality of the final product, which is crucial in fields like drug discovery and material science [].


Molecular Structure Analysis

(S)-1-Bromo-2-methylbutane has a branched alkane structure with a bromine atom attached to the second carbon atom. The key feature of this molecule is the presence of a chiral center at the second carbon. This carbon atom has four different substituents (hydrogen, methyl group, ethyl group, and bromine atom), leading to non-superimposable mirror images. The "S" designation indicates the specific spatial arrangement of these substituents according to the Cahn-Ingold-Prelog (CIP) priority rules [].


Chemical Reactions Analysis

Several reactions involving (S)-1-Bromo-2-methylbutane are relevant in scientific research. Here are two key examples:

  • Nucleophilic Substitution: This reaction replaces the bromine atom with another nucleophile (Nu) to form a new product. A common example is the reaction with a Grignard reagent (RMgX), where R can be various organic groups, as shown in the balanced equation below:

(S)-1-Bromo-2-methylbutane + RMgX → (S)-R-2-methylbutane + MgBrX

  • Elimination Reaction: Under specific conditions, (S)-1-Bromo-2-methylbutane can undergo elimination reactions, where both the bromine atom and a neighboring hydrogen atom are removed to form an alkene. The specific product (2-methylbut-2-ene or 3-methylbut-1-ene) depends on the reaction conditions.

(S)-1-Bromo-2-methylbutane + KOH (heat) → 2-Methylbut-2-ene + KBr + H2O

Note

These are just two examples, and the specific reaction conditions and reagents used will depend on the desired outcome.


Physical And Chemical Properties Analysis

  • Molecular Formula: C₅H₁₁Br
  • Molecular Weight: 151.04 g/mol []
  • Boiling Point: 121-122 °C []
  • Density: 1.223 g/cm³ []
  • Solubility: Insoluble in water, soluble in organic solvents like hexane and dichloromethane.

XLogP3

2.7

UNII

CGS982PBTW

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (90.48%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

534-00-9

Wikipedia

(+)-1-bromo-2-methylbutane

General Manufacturing Information

Butane, 1-bromo-2-methyl-, (2S)-: INACTIVE

Dates

Modify: 2023-08-15
Liao et al. Design of catalysts for site-selective and enantioselective functionalization of non-activated primary C-H bonds. Nature Chemistry, doi: 10.1038/s41557-018-0087-7, published online 6 August 2018

Explore Compound Types